molecular formula C21H20F6N2O3S B2371540 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide CAS No. 690249-90-2

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide

Cat. No.: B2371540
CAS No.: 690249-90-2
M. Wt: 494.45
InChI Key: LKWYRXMYHBJQBH-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that features a benzamide core with azepane and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,5-bis(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

    Introduction of the Azepane Group: The azepane ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(morpholin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-5-7-18(8-6-14)33(31,32)29-9-3-1-2-4-10-29/h5-8,11-13H,1-4,9-10H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWYRXMYHBJQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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